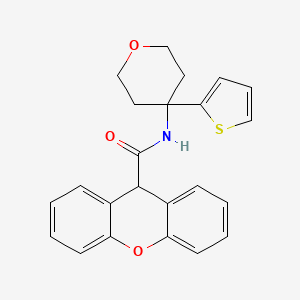![molecular formula C19H20BrN3O3S B2498576 N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252821-33-2](/img/no-structure.png)
N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves multi-step chemical reactions, starting from key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which is further modified through reactions such as bromination and Ullmann coupling to introduce various substituents and achieve the desired compound. Notably, compounds within this class have been synthesized to explore their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their significance in the development of anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is a common feature among molecules with similar scaffolds. The inclination of the pyrimidine ring relative to the benzene ring is a notable aspect of the molecular structure, influencing the molecule's interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including alkylation and nitration, to introduce functional groups that affect their biological activity. The optimization of reaction conditions, such as molar ratios and temperature, is crucial for achieving high yields of the desired products. The chemical reactivity of these compounds is further demonstrated by their ability to form Schiff bases and undergo cyclization reactions to produce a range of heterocyclic compounds, highlighting their versatility in synthetic chemistry (Zhang Da-yang, 2004).
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of substituted groups. Crystallographic studies provide insight into the compound's conformation and packing in the solid state, which can inform its stability and reactivity (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Properties Analysis
The chemical properties of thieno[3,2-d]pyrimidine derivatives, including their reactivity towards nucleophiles and electrophiles, are critical for their biological activity. These properties are exploited in the synthesis of compounds with potential anticancer, antifolate, and enzyme inhibition activities. The interaction of these compounds with biological targets is largely determined by their chemical structure and the presence of functional groups that can engage in hydrogen bonding and other non-covalent interactions (Gangjee, Zeng, McGuire, & Kisliuk, 2002).
Applications De Recherche Scientifique
Antiviral Properties : Research conducted by Paramonova et al. (2020) explored new derivatives of acetamides, including those similar to the specified compound, for their antiviral properties against human cytomegalovirus. A representative compound with a dodecane-1,12-diyl linker exhibited strong virus inhibitory activity in vitro (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).
Antitumor Activity : A study by Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives, similar to the specified compound, and evaluated their antitumor activity. These compounds displayed potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Dual Inhibitor of Enzymes : Gangjee et al. (2008) investigated similar compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important enzymes in the nucleotide biosynthesis pathway. The study highlighted the potency of these compounds as dual inhibitors (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial and Antituberculosis Activity : Research by Soni and Patel (2017) included the synthesis of derivatives similar to the specified compound, demonstrating notable antibacterial, antifungal, and antituberculosis activities (Soni & Patel, 2017).
Synthesis and Antimicrobial Evaluation : Vlasov et al. (2022) synthesized derivatives with similar structures and evaluated their antimicrobial activity. The study found moderate activity against various bacterial strains (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the reaction of 4-bromobenzoyl chloride with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-bromobenzoyl chloride", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is added dropwise to a solution of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine in dichloromethane and triethylamine at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to obtain the intermediate.", "Step 3: The intermediate is dissolved in methanol and acetic anhydride is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.", "Step 4: The reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to obtain the crude product.", "Step 5: The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product, N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
Numéro CAS |
1252821-33-2 |
Formule moléculaire |
C19H20BrN3O3S |
Poids moléculaire |
450.35 |
Nom IUPAC |
N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20BrN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-5-3-13(20)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) |
Clé InChI |
OIDDLCMZRBUFNE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






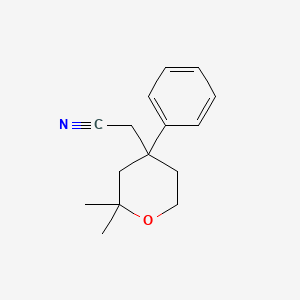
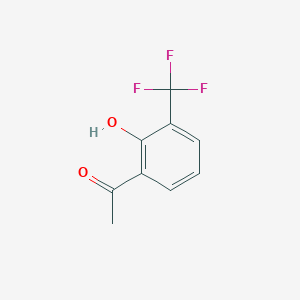
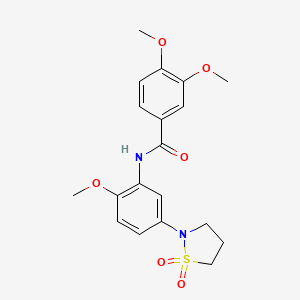
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

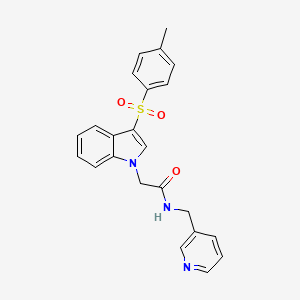
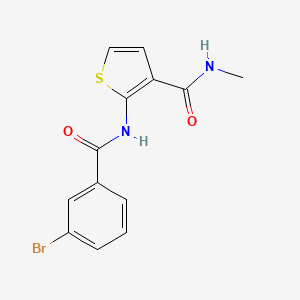
![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
